molecular formula C31H21Br B12509621 2-Bromo-5,9,9-triphenyl-9H-fluorene

2-Bromo-5,9,9-triphenyl-9H-fluorene

Cat. No.: B12509621
M. Wt: 473.4 g/mol
InChI Key: TUALQGQCAMEOCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,9,9-triphenyl-9H-fluorene typically involves the bromination of 5,9,9-triphenyl-9H-fluorene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-Bromo-5,9,9-triphenyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the phenyl groups. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . The phenyl groups contribute to the compound’s electronic properties, making it suitable for applications in organic electronics .

Properties

Molecular Formula

C31H21Br

Molecular Weight

473.4 g/mol

IUPAC Name

2-bromo-5,9,9-triphenylfluorene

InChI

InChI=1S/C31H21Br/c32-25-19-20-27-29(21-25)31(23-13-6-2-7-14-23,24-15-8-3-9-16-24)28-18-10-17-26(30(27)28)22-11-4-1-5-12-22/h1-21H

InChI Key

TUALQGQCAMEOCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Br)C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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